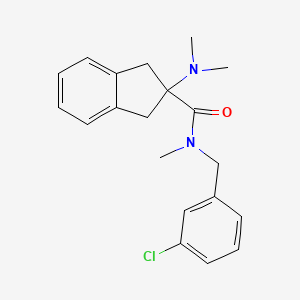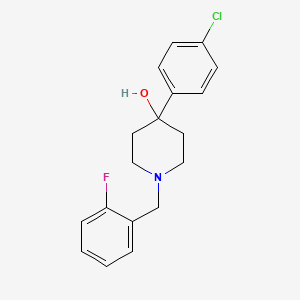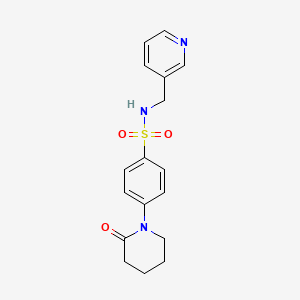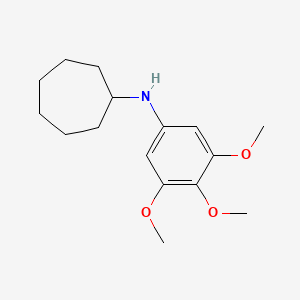
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide, also known as SNC80, is a synthetic compound that belongs to the family of opioids. It is a highly selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is mainly located in the peripheral and central nervous system. SNC80 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and addiction.
作用機序
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide acts as a highly selective agonist for the delta-opioid receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition leads to a decrease in pain transmission and a reduction in the rewarding effects of opioids.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to increase the release of anti-inflammatory cytokines. It has also been shown to increase the release of endogenous opioids, such as enkephalins and endorphins. Additionally, N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been shown to have anxiolytic effects, reducing anxiety in animal models.
実験室実験の利点と制限
One advantage of using N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide in lab experiments is its high selectivity for the delta-opioid receptor. This allows for more specific targeting of the receptor and reduces the risk of off-target effects. Additionally, N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been extensively studied, and there is a large body of literature on its effects and mechanisms of action. However, one limitation of using N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide is its relatively low potency compared to other opioid agonists. This can make it more difficult to achieve the desired effects in some experimental settings.
将来の方向性
There are a number of potential future directions for research on N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide. One area of interest is in the development of more potent and selective delta-opioid receptor agonists. Additionally, there is interest in exploring the potential therapeutic applications of N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide in other areas, such as anxiety disorders and depression. Finally, there is interest in exploring the potential of N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide as a tool for studying the delta-opioid receptor and its signaling pathways in greater detail.
合成法
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 2-indanecarboxylic acid followed by the addition of dimethylamine and methyl iodide. Another method involves the reaction of 3-chlorobenzyl chloride with 2-indanone followed by the addition of dimethylamine and methyl iodide.
科学的研究の応用
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of chronic pain, such as neuropathic pain and inflammatory pain. It has also been shown to have potential anti-addictive effects, particularly in the context of opioid addiction. N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been shown to reduce the rewarding effects of opioids and to decrease the severity of withdrawal symptoms.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-22(2)20(12-16-8-4-5-9-17(16)13-20)19(24)23(3)14-15-7-6-10-18(21)11-15/h4-11H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGQJFABPLJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)N(C)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate](/img/structure/B5163361.png)
![5-[4-(3-pyridinylmethyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5163369.png)
![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5163396.png)
![2-[(3-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)
![1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5163402.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5163410.png)

![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)
![4'-(4-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5163435.png)
![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
![1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)